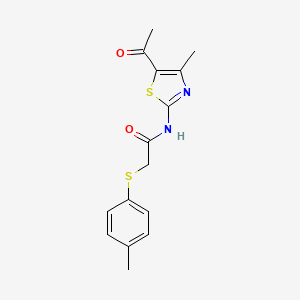
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide
カタログ番号 B2354906
CAS番号:
895455-45-5
分子量: 320.43
InChIキー: PNJMBAMWBRFLME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide, commonly known as AMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a thiazole-based compound that has a wide range of biochemical and physiological effects. In
科学的研究の応用
Synthesis and Structural Analysis
- A study reported the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. One of the compounds showed high selectivity and induced apoptosis, although not as high as cisplatin (Evren et al., 2019).
- Another research focused on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide via conventional and microwave-assisted protocols. These compounds were evaluated for their enzyme inhibitory activities, demonstrating significant potential against specific enzymes (Virk et al., 2018).
Biological Evaluation and Potential Applications
- The antimicrobial activity of synthesized compounds has been a focus, with studies exploring the efficacy of various derivatives against multiple microbial strains. This suggests a potential for these compounds in developing new antimicrobial agents (Aly et al., 2011).
- Research into the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes by new thiazole-piperazine derivatives indicates their potential as treatments for diseases related to enzyme dysfunction. Some compounds showed promising inhibition rates, suggesting their use in therapeutic applications (Yurttaş et al., 2013).
特性
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-4-6-12(7-5-9)20-8-13(19)17-15-16-10(2)14(21-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJMBAMWBRFLME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=C(S2)C(=O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3-(Piperidin-1-yl)propan-1-amine dihydrochloride
24025-07-8; 3529-08-6

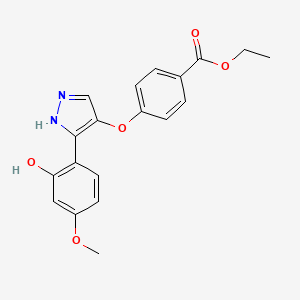
![1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2354826.png)
![3,5-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2354829.png)
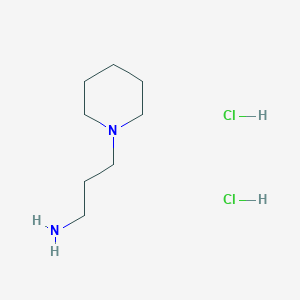

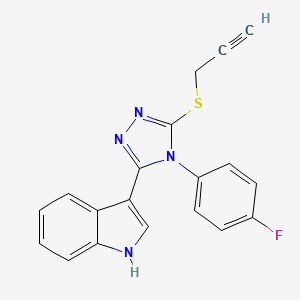

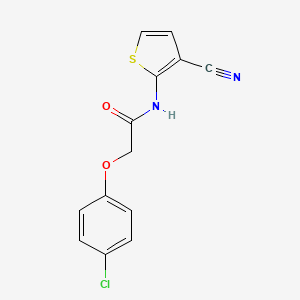
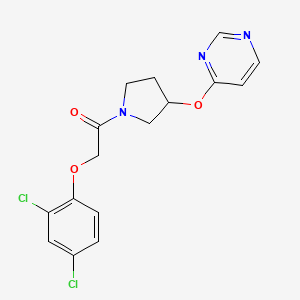

![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2354842.png)
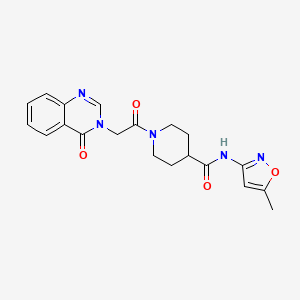
![1-Benzyl-6-fluoro-3-[5-[(4-methoxyphenyl)methyl]-1,2,4-oxadiazol-3-yl]-7-piperidin-1-ylquinolin-4-one](/img/structure/B2354845.png)
![(E)-6-benzyl-2-((E)-3-phenylallylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2354846.png)